3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline
Description
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is a sulfonamide-containing aniline derivative characterized by a 3,5-dimethylpiperidine ring linked via a sulfonylmethyl group to the meta position of an aniline moiety.
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline |
InChI |
InChI=1S/C14H22N2O2S/c1-11-6-12(2)9-16(8-11)19(17,18)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3 |
InChI Key |
RLITWRPGQRHCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is recognized for its potential as a lead compound in drug development due to its structural features conducive to biological activity. The presence of both piperidine and aniline functionalities often correlates with bioactive compounds, making it a candidate for various therapeutic applications.
Anticancer Activity
Preliminary studies suggest that 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline exhibits anticancer properties. Research indicates that modifications of the aniline portion or substitutions at the piperidine ring can enhance biological activity or alter pharmacokinetic properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HepG2 | 20 | 85 |
| NCI-H661 | 15 | 90 |
| KB | 25 | 80 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy observed:
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Candida albicans | 10 | 40 |
Synthesis and Modification
The synthesis typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to form the sulfonamide linkage essential for biological activity. Further modifications can enhance the compound's efficacy or alter its pharmacokinetic properties.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antitumor Activity : A study conducted by researchers at a university laboratory evaluated the antitumor effects using various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial properties against common bacterial strains, yielding significant results that support further investigation into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several sulfonamide- and piperidine/pyrrolidine-containing aniline derivatives. Key comparisons are summarized below:
Structural and Physicochemical Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Differences | Similarity Score |
|---|---|---|---|---|---|
| 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline | 1036522-46-9 | C₁₂H₁₇N₂O₂S | 265.34 | Pyrrolidine ring (5-membered) vs. 3,5-dimethylpiperidine | 0.98 |
| 4-((Piperidin-1-ylsulfonyl)methyl)aniline | 1094912-73-8 | C₁₂H₁₇N₂O₂S | 265.34 | Para-substituted aniline; lacks 3,5-dimethyl groups | 0.95 |
| 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)aniline | 554423-28-8 | C₁₃H₂₀N₂O₂S | 268.38 | Para-substituted aniline vs. meta-substituted | 0.91 |
| 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline | 926272-60-8 | C₁₄H₂₀N₂O | 232.32 | Carbonyl group replaces sulfonyl; ortho-substitution | N/A |
Notes:
- Substitution Position : The para-substituted analog (554423-28-8) may exhibit altered electronic effects, impacting reactivity or binding affinity compared to the meta-substituted target compound .
- Functional Group Variations : The carbonyl group in 926272-60-8 eliminates the sulfonamide’s polarity, increasing lipophilicity and solubility in organic solvents like DMSO .
Hazard and Handling Comparisons
Biological Activity
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline, with the CAS number 1094892-69-9, is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The compound features a piperidine moiety and a sulfonyl group, which are often associated with various therapeutic effects.
- Molecular Formula : CHNOS
- Molecular Weight : 282.40 g/mol
- Structural Characteristics : The compound contains both an aniline and a piperidine structure, suggesting potential interactions with biological targets such as receptors or enzymes.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors. The presence of a sulfonamide group is known to enhance the binding affinity to target proteins, which can lead to various biological effects including:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties.
- Anticancer Potential : Some studies have suggested that similar compounds may inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
- Antimicrobial Studies : A study exploring the antimicrobial efficacy of sulfonamide derivatives found that compounds with piperidine structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound was not isolated in this study but suggests a potential for similar effects .
- Inhibition of Enzymatic Activity : Research on related compounds indicated that the presence of the sulfonyl group could inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism underlies the action of many sulfa drugs .
- Cytotoxicity Assays : In vitro studies assessing cytotoxicity showed that certain piperidine derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
